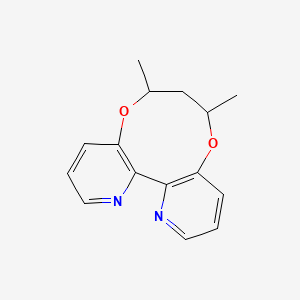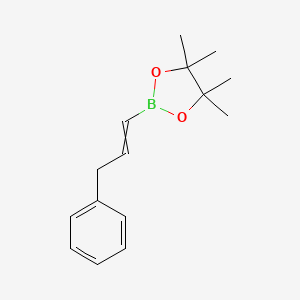![molecular formula C7H8BN3O2 B12504674 (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid: is a boronic acid derivative with the molecular formula C₇H₈BN₃O₂ and a molecular weight of 176.97 g/mol . This compound is part of the aromatic heterocycles family and is used primarily for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with boronic acid derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced to form boronic acids with different substituents.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products: The major products formed from these reactions include various boronic esters, substituted boronic acids, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for creating materials with specific functionalities .
Mécanisme D'action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems where it can interact with enzymes and other proteins, potentially inhibiting their activity . The compound’s boronic acid group is the primary site of interaction, allowing it to target specific molecular pathways .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Comparison: Compared to these similar compounds, (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is unique due to its triazole ring structure. This structure imparts distinct electronic properties and reactivity, making it more versatile in certain chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H8BN3O2 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
(3-methylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4,12-13H,1H3 |
Clé InChI |
HOACZEXGGFAODP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N=NN2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)

![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)


![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)



![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
